molecular formula C17H20ClN3O3 B2777139 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034611-56-6

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2777139
M. Wt: 349.82
InChI Key: QNEWWXAPSJDNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One application of pyrazole-acetamide derivatives, similar to the compound , is in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, which was determined using various in vitro methods such as DPPH, ABTS, and FRAP assays. This suggests a potential application in areas requiring antioxidant properties (Chkirate et al., 2019).

Crystal Structure Analysis

Another study focused on the crystal structures of two C,N-disubstituted acetamides, including compounds structurally similar to the target compound. These structures were linked into complex sheets built solely from hydrogen bonds, highlighting their potential in crystallography and materials science for understanding molecular interactions and design (Narayana et al., 2016).

Hydrolysis and Chemical Transformation

The acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative related to the target compound has been studied. This research provides insights into the chemical transformation processes of such compounds, which could be relevant in chemical synthesis and pharmaceutical research (Rouchaud et al., 2010).

Nonlinear Optical Properties

Research on the nonlinear optical properties of organic crystals similar to the compound of interest has been conducted. This study is significant for understanding the linear and nonlinear optical behavior of these compounds, which can have applications in photonic devices like optical switches and modulators (Castro et al., 2017).

Herbicidal Activity

A study on chloroacetamides, including compounds structurally related to the target compound, demonstrated their use as herbicides to control annual grasses and broad-leaved weeds in various crops. This indicates potential agricultural applications (Weisshaar & Böger, 1989).

Ligand-Protein Interactions

Research involving bioactive benzothiazolinone acetamide analogs has been conducted, focusing on their spectroscopic and quantum mechanical studies, and ligand-protein interactions. This research can contribute to drug design and molecular docking studies in pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-13-4-6-15(7-5-13)24-12-17(22)20-14-9-19-21(10-14)11-16-3-1-2-8-23-16/h4-7,9-10,16H,1-3,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEWWXAPSJDNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.